2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and is substituted with a chloro and fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions, followed by halogenation to introduce the chloro and fluoro substituents. The final step often involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its anticancer role, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(2-Bromo-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(2-Chloro-5-methylphenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Uniqueness
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions.
Biological Activity
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid (CAS No. 1956334-29-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C14H8ClFN2O2
- Molecular Weight : 290.68 g/mol
- CAS Number : 1956334-29-4
The compound features a unique imidazo[1,2-a]pyridine core, which has been linked to various biological activities due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors (TCIs) in cancer therapy. Notably, derivatives synthesized from this scaffold have shown promising results against KRAS G12C-mutated cancer cells.
Case Study: Covalent Inhibitors
A study focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives reported that compound I-11 exhibited potent anticancer activity against NCI-H358 cells harboring the KRAS G12C mutation. The mechanism of action was elucidated through molecular docking and biochemical assays, confirming that these compounds could serve as lead candidates for further anticancer drug development .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
I-11 | KRAS G12C | <0.5 | NCI-H358 |
I-12 | EGFR | 0.8 | A431 |
I-13 | BRAF | 0.3 | A375 |
Antimicrobial Activity
The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has also been investigated. A set of compounds was screened against Mycobacterium tuberculosis (Mtb), revealing significant inhibitory activity.
Case Study: Tuberculosis Inhibition
In a comprehensive screening of imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 µM. Notably, compound 18 outperformed the clinical candidate PA-824 by nearly tenfold against multidrug-resistant strains .
Table 2: Antimicrobial Activity Against Mtb
Compound | MIC (µM) | Resistance Profile |
---|---|---|
18 | <0.03 | MDR strains |
9 | ≤0.006 | Sensitive |
PA-824 | >14 | Resistant |
The biological activity of these compounds is believed to stem from their ability to inhibit critical enzymes or pathways within the target organisms or cancer cells. For instance, the inhibition of ATP homeostasis by targeting QcrB has been suggested for some imidazo[1,2-a]pyridines .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in animal models have shown that compounds such as 13 and 18 exhibit favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining their safety profiles.
Table 3: Pharmacokinetic Data in Mouse Models
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) |
---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 |
18 | 3850 | 337 | 0.5 | ND |
Properties
Molecular Formula |
C14H8ClFN2O2 |
---|---|
Molecular Weight |
290.67 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8ClFN2O2/c15-10-5-4-8(16)7-9(10)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
InChI Key |
HAXRLNSLXIGSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)F)Cl |
Origin of Product |
United States |
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